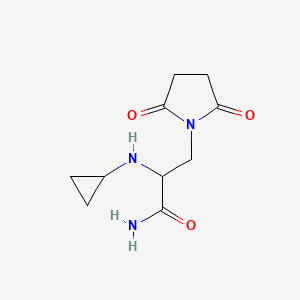
1-Heptyl-4-methyl-1h-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Heptyl-4-methyl-1h-pyrazol-3-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by a heptyl group at the first position, a methyl group at the fourth position, and an amine group at the third position of the pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptyl-4-methyl-1h-pyrazol-3-amine can be achieved through several methods. One common approach involves the reaction of heptyl bromide with 4-methyl-3-pyrazolone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Another method involves the use of enaminones and hydrazines in the presence of iodine as a catalyst. This cascade reaction leads to the formation of 1,4-disubstituted pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-Heptyl-4-methyl-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
1-Heptyl-4-methyl-1h-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals and dyestuffs
Mecanismo De Acción
The mechanism of action of 1-Heptyl-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways. The exact mechanism depends on the specific application and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-pyrazol-4-amine: Similar in structure but lacks the heptyl group.
4-Amino-1-methylpyrazole: Another related compound with similar functional groups but different substitution patterns
Uniqueness
1-Heptyl-4-methyl-1h-pyrazol-3-amine is unique due to the presence of the heptyl group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C11H21N3 |
|---|---|
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
1-heptyl-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-3-4-5-6-7-8-14-9-10(2)11(12)13-14/h9H,3-8H2,1-2H3,(H2,12,13) |
Clave InChI |
QTDUXZGDGUTDPD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCN1C=C(C(=N1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13531557.png)



![10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride](/img/structure/B13531590.png)




![1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13531608.png)
